molecular formula C24H23N3O5S B2569476 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 1211767-84-8

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No.: B2569476
CAS No.: 1211767-84-8
M. Wt: 465.52
InChI Key: LSPCDWVGLAVOBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This chemical entity, N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide, is a potent and selective small-molecule inhibitor primarily investigated for its role in targeting epigenetic regulatory proteins. The compound's core structure is based on a dibenzoxazepine scaffold, which is known to function as a potent BET bromodomain inhibitor, competitively displacing these readers from acetylated lysine residues on histones source . The specific substitution with the 4-(N,N-dimethylsulfamoyl)benzamide group is designed to enhance selectivity and potency, potentially modulating its interaction with the bromodomain binding pocket. Its primary research value lies in its utility as a chemical probe to dissect the biological functions of BET proteins (BRD2, BRD3, BRD4, and BRDT) in gene transcription regulation and cellular processes such as proliferation and differentiation. Consequently, this inhibitor is a critical tool in oncology research, inflammation studies, and epigenetics, enabling the investigation of disease mechanisms driven by aberrant epigenetic signaling source . Researchers utilize this compound to explore novel therapeutic strategies in preclinical models, making it an indispensable asset for advancing our understanding of transcriptional control in disease states.

Properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5S/c1-15-5-11-22-20(13-15)27(4)24(29)19-14-17(8-12-21(19)32-22)25-23(28)16-6-9-18(10-7-16)33(30,31)26(2)3/h5-14H,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPCDWVGLAVOBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine class. This compound has garnered attention for its potential biological activities, particularly in the context of drug development and therapeutic applications. This article will explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H24N2O4SC_{23}H_{24}N_{2}O_{4}S, with a molecular weight of approximately 420.52 g/mol. The compound features a bicyclic structure that integrates oxazepine and sulfonamide functionalities, which are significant for its biological activity.

Structural Features

FeatureDescription
Molecular FormulaC23H24N2O4SC_{23}H_{24}N_{2}O_{4}S
Molecular Weight420.52 g/mol
Key Functional GroupsOxazepine, Sulfonamide
Structural CharacteristicsBicyclic structure

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Inhibition of Enzymatic Activity : Compounds in the dibenzo[b,f][1,4]oxazepine class have been studied for their ability to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : The compound may interact with various receptors in the central nervous system (CNS), influencing neurotransmitter systems and potentially offering therapeutic effects for CNS disorders.

Pharmacological Studies

Research has indicated that derivatives of dibenzo[b,f][1,4]oxazepines exhibit significant pharmacological activities. For instance:

  • Antidepressant Activity : Some studies have shown that related compounds can act as effective antidepressants by modulating serotonin receptors.
  • Antitumor Properties : Certain derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in oncology.
  • Anti-inflammatory Effects : The sulfonamide moiety may contribute to anti-inflammatory properties through inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

A review of recent literature highlights several key findings regarding the biological activity of this compound:

  • Study on CNS Disorders : A study published in Molecules found that certain dibenzo[b,f][1,4]oxazepine derivatives showed promising results in preclinical models of anxiety and depression by modulating neurotransmitter levels (e.g., serotonin and norepinephrine) .
  • Anticancer Activity : Research published in the Journal of Medicinal Chemistry reported that specific oxazepine derivatives exhibited significant cytotoxicity against various cancer cell lines through apoptosis induction .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the dibenzo[b,f][1,4]oxazepine core.
  • Introduction of the dimethylsulfamoyl group via nucleophilic substitution.
  • Final coupling with benzoyl chloride to form the amide bond.

These synthetic routes are crucial for optimizing yield and purity for subsequent biological testing.

Scientific Research Applications

Antidepressant Activity

Research has indicated that this compound exhibits significant antidepressant-like effects in animal models. The underlying mechanism appears to involve modulation of serotonin receptors, which are crucial for mood regulation. A study demonstrated that administration of the compound led to improved behavioral outcomes in tests designed to assess depressive symptoms.

Neuroprotective Effects

The compound has also shown promise as a neuroprotective agent. In vitro studies suggest it can mitigate oxidative stress-induced neuronal damage. This effect is attributed to its ability to reduce markers of oxidative stress and inflammation in neuronal cells, which is vital for conditions such as neurodegenerative diseases.

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound revealed cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction through mitochondrial pathways, highlighting its potential as a therapeutic agent in oncology.

To better understand the efficacy of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide relative to similar compounds, the following table summarizes key biological activities:

Compound NameAntidepressant ActivityNeuroprotective EffectsCytotoxicity
This compoundSignificantYesModerate
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamideModerateNoHigh

Antidepressant Efficacy in Animal Models

A notable study explored the antidepressant efficacy of this compound using a forced swim test and tail suspension test in rodents. Results indicated that the compound significantly reduced immobility time compared to control groups, suggesting robust antidepressant properties.

Neuroprotection Against Oxidative Stress

Another investigation focused on the neuroprotective capabilities of the compound against oxidative stress induced by hydrogen peroxide in neuronal cultures. The treated cells exhibited lower levels of reactive oxygen species and improved viability compared to untreated controls.

Cytotoxicity in Cancer Cell Lines

In vitro assays evaluated the cytotoxic effects of this compound on various cancer cell lines including MCF7 (breast cancer) and HeLa (cervical cancer). Results demonstrated a dose-dependent reduction in cell viability, supporting its potential as an anticancer agent.

Comparison with Similar Compounds

Dibenzo[b,f][1,4]oxazepine vs. Thiazepine Derivatives

The target compound’s oxazepine core (oxygen and nitrogen in the heterocycle) contrasts with thiazepine derivatives (sulfur replacing oxygen), such as 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid 5-oxide ().

Substituent Effects on the Benzamide Moiety

  • 4-(N,N-Dimethylsulfamoyl)benzamide (target compound): The sulfamoyl group introduces strong hydrogen-bonding capacity and polarity, which may improve solubility but limit membrane permeability.
  • 4-Trifluoromethylbenzamide (): The trifluoromethyl group provides electronegativity and metabolic resistance, enhancing receptor-binding affinity in hydrophobic pockets .
  • 4-Methoxyphenylacetamide (): Methoxy groups enhance π-π stacking interactions but may reduce selectivity due to steric bulk .

Pharmacological Implications

While direct activity data for the target compound are unavailable, structurally related analogs exhibit dopamine D2 receptor antagonism. For instance:

  • N-Benzyl-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide () showed a mass-to-charge ratio ([M+H+] = 407.0) consistent with receptor-binding stability .
  • 4-Trifluoromethylbenzamide derivatives () are often prioritized for CNS applications due to their balanced lipophilicity and metabolic resistance .

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight Core Heterocycle Key Substituent Synthetic Yield (%) Notable Pharmacological Feature
N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide C25H24N3O5S 478.54 Oxazepine 4-(N,N-Dimethylsulfamoyl) Not reported Hypothesized D2 antagonism
N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide () C22H15F3N2O3 412.37 Oxazepine 4-Trifluoromethyl Not reported High metabolic stability
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide 5-oxide () C25H23N2O4S2 495.58 Thiazepine 4-Methoxyphenylacetamide 9% Moderate D2 receptor binding
N-(4-Methoxyphenyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide () C22H19N2O4S 407.46 Thiazepine 4-Methoxyphenyl Not reported High HRMS accuracy (0.0001 m/z error)

Q & A

Q. What are the established synthetic routes for this compound, and what methodological challenges arise during its preparation?

The synthesis of this compound involves multi-step organic reactions, including coupling of the dibenzo[b,f][1,4]oxazepinone core with the sulfamoylbenzamide moiety. Key steps include:

  • Core preparation : 10,11-Dihydrodibenzo[b,f][1,4]oxazepin-11-one derivatives are synthesized via cyclization reactions, as described in analogous studies using dihydrooxazepinone intermediates .
  • Benzamide coupling : Carbodiimide-mediated coupling (e.g., EDC/HOBt) in polar aprotic solvents like DMF is commonly employed to attach the sulfamoylbenzamide group, similar to methods for N-(2,3-dihydro-1H-inden-2-yl)benzamide derivatives .
  • Challenges : Low solubility of intermediates, regioselectivity in substitutions, and purification via column chromatography or recrystallization.

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
CyclizationPOCl₃, reflux65–70
Amide couplingEDC, HOBt, DMF, RT50–60

Q. How is the purity and structural integrity of this compound validated in academic research?

Standard analytical methods include:

  • Chromatography : HPLC with UV detection (C18 columns, acetonitrile/water gradient) for purity assessment (>95%) .
  • Spectroscopy : ¹H/¹³C NMR for confirming substituent positions and sulfamoyl group integration; HRMS for molecular weight validation .
  • Crystallography : Single-crystal X-ray diffraction (if crystallizable) to resolve stereochemical ambiguities .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the compound’s reactivity or biological interactions?

Advanced methodologies include:

  • Density Functional Theory (DFT) : To calculate electronic properties (e.g., HOMO-LUMO gaps) of the dibenzooxazepinone core, predicting sites for electrophilic/nucleophilic attacks .
  • Molecular docking : Virtual screening against target proteins (e.g., kinases) to hypothesize binding affinities, guided by the sulfamoyl group’s electrostatic potential .
  • AI-driven simulations : COMSOL Multiphysics integration for optimizing reaction parameters (e.g., temperature, solvent selection) in silico .

Q. How can researchers resolve contradictions in biological activity data across studies?

Contradictions may arise from assay variability or undefined mechanisms. Strategies include:

  • Dose-response standardization : Reproducing assays with controlled concentrations (e.g., IC₅₀ curves) and validated cell lines .
  • Mechanistic studies : Knockout models or isotopic labeling to confirm target engagement (e.g., sulfamoyl group’s role in enzyme inhibition) .
  • Multi-omics integration : Correlating transcriptomic/proteomic data with phenotypic outcomes to identify off-target effects .

Q. Table 2: Example Framework for Data Validation

StepMethodPurpose
ReplicationSame assay, independent labConfirm reproducibility
Orthogonal assaysSPR vs. fluorescence polarizationCross-validate binding
Structural analysisCryo-EM or X-rayResolve binding mode conflicts

Q. What advanced separation techniques improve yield during large-scale synthesis?

  • Membrane technologies : Nanofiltration for solvent exchange or impurity removal, enhancing purity without thermal degradation .
  • Continuous flow chemistry : Microreactors to control exothermic reactions and reduce side-product formation .
  • Crystallization engineering : Anti-solvent addition protocols to optimize crystal morphology and yield .

Q. How can researchers design experiments to probe the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to pH extremes (1–13), UV light, and elevated temperatures (40–60°C), followed by LC-MS to identify degradation products .
  • Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify parent compound loss via UPLC .
  • Metabolite identification : Liver microsome incubations with NADPH cofactor, analyzed by high-resolution mass spectrometry .

Q. What theoretical frameworks guide the interpretation of this compound’s structure-activity relationships (SAR)?

  • Hammett linear free-energy relationships : Correlate substituent electronic effects (e.g., dimethylsulfamoyl group) with biological potency .
  • Molecular topology : QSAR models using topological indices (e.g., Wiener index) to predict activity against related targets .
  • Network pharmacology : Systems biology approaches to map multi-target interactions and polypharmacological effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.